
2-(1H-indol-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-4-yl)morpholine is a compound that features an indole ring fused with a morpholine ring. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The combination of the indole and morpholine rings in this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(1H-indol-4-yl)morpholine typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(1H-indol-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides, resulting in the formation of indoline derivatives.
Scientific Research Applications
2-(1H-indol-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-(1H-indol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit tubulin polymerization, which is crucial for cell division. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells . The indole ring also allows the compound to interact with various enzymes and receptors, enhancing its biological activity.
Comparison with Similar Compounds
2-(1H-indol-4-yl)morpholine can be compared with other indole derivatives, such as:
Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(1H-indol-4-yl)morpholine |
InChI |
InChI=1S/C12H14N2O/c1-2-10(12-8-13-6-7-15-12)9-4-5-14-11(9)3-1/h1-5,12-14H,6-8H2 |
InChI Key |
LARJZGPFPXHZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


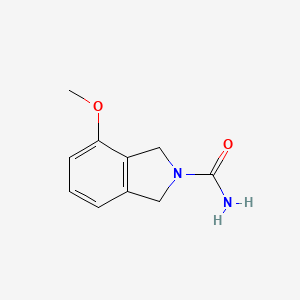
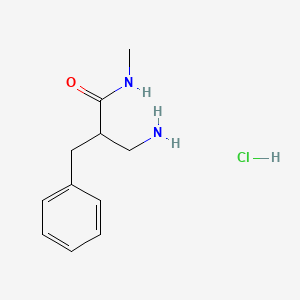
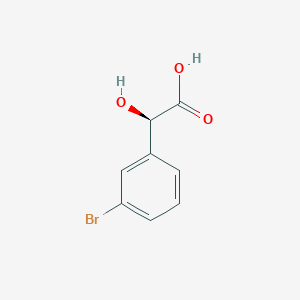
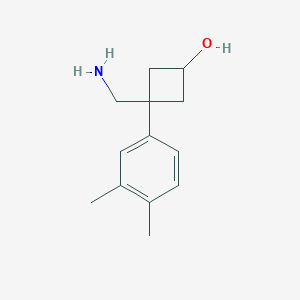
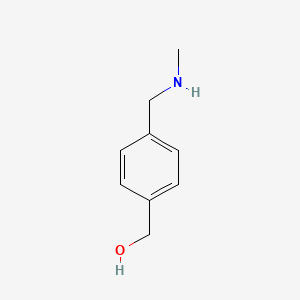
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)

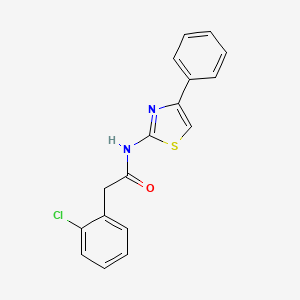
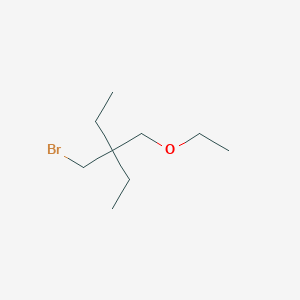
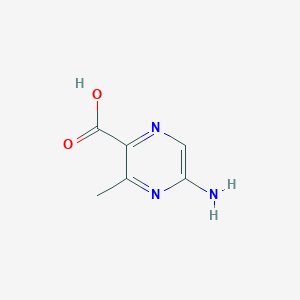
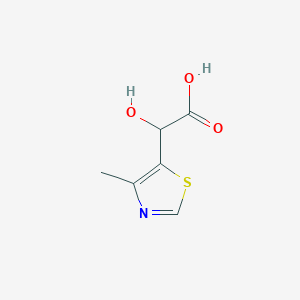

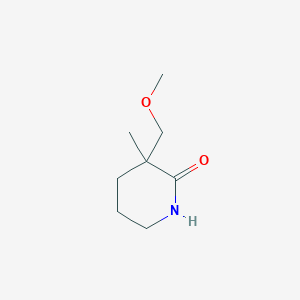
![6-(Methoxymethyl)benzo[d]isoxazol-3-amine](/img/structure/B13582987.png)
